2-Phenyl-1-(thiophen-3-yl)butan-1-one
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Overview
Description
2-Phenyl-1-(thiophen-3-yl)butan-1-one is an organic compound with the molecular formula C14H14OS. It is a ketone that features both a phenyl group and a thiophene ring, making it an interesting subject for various chemical studies and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-1-(thiophen-3-yl)butan-1-one typically involves the reaction of thiophene derivatives with phenyl-substituted reagents under controlled conditions. One common method is the Friedel-Crafts acylation, where thiophene reacts with phenylacetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques like recrystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-1-(thiophen-3-yl)butan-1-one undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding carboxylic acids.
Reduction: Can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions are common due to the presence of the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
2-Phenyl-1-(thiophen-3-yl)butan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of advanced materials and as an intermediate in the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of 2-Phenyl-1-(thiophen-3-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its antimicrobial activity may involve the inhibition of bacterial cell wall synthesis or disruption of membrane integrity .
Comparison with Similar Compounds
Similar Compounds
- 2-Phenyl-1-(thiophen-2-yl)butan-1-one
- 2-Phenyl-1-(thiophen-4-yl)butan-1-one
- 2-Phenyl-1-(furan-3-yl)butan-1-one
Uniqueness
2-Phenyl-1-(thiophen-3-yl)butan-1-one is unique due to the specific positioning of the thiophene ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can lead to differences in chemical behavior and biological activity compared to its analogs .
Properties
IUPAC Name |
2-phenyl-1-thiophen-3-ylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14OS/c1-2-13(11-6-4-3-5-7-11)14(15)12-8-9-16-10-12/h3-10,13H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRLDBBYKEFNMQP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)C2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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